5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Beschreibung
This compound features a hybrid structure combining a substituted purine core and a 1,3-dioxane-4,6-dione (Meldrum’s acid derivative) moiety. The purine ring is substituted at position 6 with chlorine and position 2 with an amino group, while the ethyl linker bridges the purine’s N9 position to the dioxane-dione system.
Eigenschaften
Molekularformel |
C13H14ClN5O4 |
|---|---|
Molekulargewicht |
339.73 g/mol |
IUPAC-Name |
5-[2-(2-amino-6-chloropurin-9-yl)ethyl]-2,2-dimethyl-1,3-dioxane-4,6-dione |
InChI |
InChI=1S/C13H14ClN5O4/c1-13(2)22-10(20)6(11(21)23-13)3-4-19-5-16-7-8(14)17-12(15)18-9(7)19/h5-6H,3-4H2,1-2H3,(H2,15,17,18) |
InChI-Schlüssel |
BZJPJCBBXJCNSS-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(OC(=O)C(C(=O)O1)CCN2C=NC3=C2N=C(N=C3Cl)N)C |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von kontinuierlichen Strömungsreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Darüber hinaus werden strenge Qualitätskontrollen implementiert, um die Reinheit und Konsistenz des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Hydrolysis Reactions
Hydrolysis is a critical reaction pathway for this compound, enabling access to biologically active purine derivatives.
Acid-Catalyzed Hydrolysis
Treatment with hydrochloric acid under reflux cleaves the dioxane ring and removes protective acetyl groups, yielding penciclovir (a potent antiviral agent) :
-
Conditions : 2 M HCl, reflux (3 hours).
-
Mechanism : Protonation of carbonyl oxygen → ring-opening via nucleophilic attack by water → elimination of acetone and CO₂ → deacetylation.
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | 2 M HCl, reflux, 3 h | Penciclovir | 97% |
Alkylation and Acylation
The hydroxyl and amino groups on the purine moiety undergo alkylation and acylation to modulate solubility or biological activity.
Acetylation
Reaction with acetic anhydride in dichloromethane introduces acetyl groups:
| Starting Material | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Target compound | Ac₂O, DMAP, Et₃N, CH₂Cl₂, RT | Diacetylated derivative | 80.8% |
Enzymatic Modifications
Enzymatic methods enhance enantioselectivity in synthetic pathways.
Lipase-Catalyzed Kinetic Resolution (KR)
Immobilized lipase from Burkholderia cepacia facilitates enantioselective transesterification:
-
Substrate : Racemic 1-(6-chloro-9H-purin-9-yl)propan-2-ol.
Comparison of Enzymatic vs. Chemical Routes :
| Method | Catalyst/Reagent | ee (%) | Yield | Advantage | Source |
|---|---|---|---|---|---|
| Enzymatic KR | Lipase (B. cepacia) | 99 | 47% | High enantioselectivity | |
| ADH-Catalyzed Reduction | L. kefir ADH | >99 | 86% | Higher yield, fewer steps |
Ring-Opening Reactions
The dioxane-4,6-dione ring undergoes nucleophilic attack under basic or acidic conditions.
Base-Mediated Ring Opening
In aqueous NaOH, the dioxane ring opens to form dicarboxylic acid derivatives:
Structural Analysis of Product :
Substitution Reactions
The 6-chloro group on the purine ring is susceptible to nucleophilic substitution.
Aminolysis
Reaction with ammonia replaces chlorine with an amino group:
Stability and Reactivity Trends
Wissenschaftliche Forschungsanwendungen
The compound exhibits various biological activities that make it a candidate for research in multiple fields:
Antiviral Activity
Research indicates that purine derivatives can exhibit antiviral properties. The structural similarity of this compound to nucleosides suggests potential efficacy against viral infections.
Case Study : A study demonstrated that similar purine derivatives inhibit viral replication in vitro. For example, derivatives showed effectiveness against herpes simplex virus (HSV) and human immunodeficiency virus (HIV), likely due to their ability to interfere with viral nucleic acid synthesis.
Anticancer Properties
The compound's structure is conducive to interactions with DNA and RNA, leading to potential anticancer applications.
Research Findings : Investigations into related compounds have shown that they induce apoptosis in cancer cells by disrupting cell cycle progression. For instance, modifications in the amino group have been linked to enhanced cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
Neuropharmacological Effects
The presence of an amino group suggests that this compound may interact with neurotransmitter systems.
Experimental Evidence : Preliminary studies indicate that similar compounds can modulate serotonin and dopamine pathways. This activity points towards potential applications in treating mood disorders or neurodegenerative diseases.
Wirkmechanismus
The mechanism of action of 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with nucleic acids and proteins. The compound can bind to DNA and RNA, potentially inhibiting their synthesis and function. This interaction is mediated by the purine base, which can form hydrogen bonds and other non-covalent interactions with nucleic acid bases .
Vergleich Mit ähnlichen Verbindungen
Table 1: Key Structural Differences Among Analogs
Key Observations :
- The target compound’s purine core is unique due to the 2-amino-6-chloro substitution, which contrasts with non-purine analogs like benzylidene or methoxymethylene derivatives .
- The ethyl linker distinguishes it from phosphonate-containing purine derivatives, which exhibit altered solubility and bioavailability .
Key Observations :
- The target compound’s synthesis likely involves coupling a purine precursor (e.g., 2,6-dichloropurine) with a functionalized Meldrum’s acid derivative, analogous to methods in .
- Fluorinated dioxane-dione derivatives (e.g., 5-benzoyl-5-fluoro) require electrophilic fluorinating agents like Selectfluor, which contrasts with the nucleophilic strategies used for purine derivatives .
Table 3: Comparative Properties
Key Observations :
- The dioxane-dione moiety in the target compound may confer hydrolytic instability, similar to other Meldrum’s acid derivatives .
Biologische Aktivität
The compound 5-(2-(2-amino-6-chloro-9H-purin-9-yl)ethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione is a derivative of purine and has garnered attention due to its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Molecular Structure and Formula
The molecular formula for the compound is , with a molecular weight of approximately 355.78 g/mol. The structural formula indicates the presence of a purine base, which is essential for various biological functions.
Synthesis and Purification
The synthesis of this compound typically involves multiple steps, including modifications to yield high-purity products suitable for biological testing. For instance, one study reports a total yield of 56% through a modified literature method, resulting in colorless crystals suitable for X-ray diffraction analysis .
The biological activity of this compound can be attributed to its interaction with various biological targets:
- Kinase Inhibition : The compound has been evaluated for its inhibitory effects on several protein kinases. In a screening panel involving 140 protein kinases, it showed significant inhibition against AURKB (31%) and CLK2 (37%) at a concentration of 10 μM .
- Neuroprotective Effects : Recent studies have indicated that derivatives based on this structure exhibit neuroprotective properties by acting as multitarget drugs. They have shown potential in treating neurodegenerative diseases through mechanisms involving adenosine receptor antagonism and phosphodiesterase inhibition .
Case Studies
- Antiviral Activity : The compound serves as an intermediate in the synthesis of antiviral agents like penciclovir and famciclovir. These agents are known for their effectiveness against herpes viruses, suggesting that similar derivatives may exhibit antiviral properties .
- Cancer Research : The compound's structural characteristics position it as a candidate for cancer therapeutics. By inhibiting specific kinases involved in tumor growth and proliferation, it could potentially reduce cancer cell viability .
In Vitro Studies
In vitro assays have demonstrated that compounds with similar structures can induce cellular signaling cascades that lead to apoptosis in cancer cells. For example, compounds derived from this purine structure have been shown to activate protein kinases involved in cell death pathways .
Table 1: Biological Activity Summary
| Activity Type | Target/Effect | Concentration | Result |
|---|---|---|---|
| Kinase Inhibition | AURKB | 10 μM | 31% inhibition |
| Kinase Inhibition | CLK2 | 10 μM | 37% inhibition |
| Neuroprotection | Oxidative Stress Reduction | N/A | Protective effect |
| Antiviral Activity | Against Herpes Simplex Virus | N/A | Effective |
Table 2: Synthesis Details
| Step Number | Reaction Type | Yield (%) |
|---|---|---|
| 1 | Initial Synthesis | 70 |
| 2 | Purification | 56 |
Q & A
Basic: What synthetic strategies are recommended for the efficient preparation of this compound?
Methodological Answer:
A multi-step synthesis is typically employed:
Purine Core Functionalization : Start with 6-chloro-9H-purine derivatives. Introduce the 2-amino group via nucleophilic substitution under controlled ammonia/amine conditions .
Ethyl Linker Installation : Use alkylation reactions (e.g., Mitsunobu coupling) to attach the ethyl group to the purine N9 position, ensuring regioselectivity .
Dioxane-Dione Conjugation : React the intermediate with 2,2-dimethyl-1,3-dioxane-4,6-dione (Meldrum’s acid derivatives) via nucleophilic addition or condensation under anhydrous conditions (e.g., DCC/DMAP catalysis) .
Purification : Employ column chromatography (silica gel, EtOAc/hexane gradients) followed by recrystallization. Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Advanced: How to resolve contradictions in crystallographic data during structural refinement?
Methodological Answer:
- Software Tools : Use dual refinement in SHELXL and OLEX2 to cross-validate bond lengths/angles. For electron density mismatches, employ the "SQUEEZE" function in PLATON to model disordered solvent.
- Validation Metrics : Cross-check R-factors (<5% for high-resolution data), ADPs, and Hirshfeld surface analysis. Compare with analogous purine-dioxane structures (e.g., PubChem entries for 2,6-dichloro-9-ethylpurine derivatives ).
- Contingency : If thermal motion obscures the ethyl linker, use low-temperature (100 K) XRD data collection to reduce dynamic disorder .
Basic: What spectroscopic techniques are critical for confirming the dioxane-dione moiety’s integrity?
Methodological Answer:
- ¹H/¹³C NMR : Identify the dioxane-dione’s geminal dimethyl groups as a singlet at δ ~1.6 ppm (¹H) and ~25 ppm (¹³C). The carbonyls (C4/C6) appear as distinct peaks at ~165–170 ppm (¹³C) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O) at 1750–1850 cm⁻¹. Absence of broad O-H stretches (~3200 cm⁻¹) ensures acetal protection .
- Mass Spectrometry : ESI-MS in negative ion mode should show [M−H]⁻ peaks matching theoretical MW (calculated via isotopic pattern analysis).
Advanced: How to analyze the compound’s reactivity under nucleophilic or oxidative conditions?
Methodological Answer:
- Nucleophilic Attack : React with primary amines (e.g., benzylamine) in THF at 60°C. Monitor via TLC for dioxane-dione ring opening, characterized by loss of carbonyl IR signals .
- Oxidative Stability : Expose to H₂O₂ (3% v/v) in MeOH at 25°C. Track degradation via HPLC-PDA; purine oxidation products (e.g., 8-oxo derivatives) absorb at λ ~320 nm .
- Mechanistic Probes : Use DFT calculations (B3LYP/6-31G**) to model transition states for dioxane-dione cleavage pathways .
Basic: What in vitro assays are suitable for preliminary biological evaluation?
Methodological Answer:
- Enzyme Inhibition : Screen against adenosine deaminase (ADA) or purine nucleoside phosphorylase (PNP) using UV-Vis assays (λ = 265 nm for adenosine depletion) .
- Cytotoxicity : Test in cancer cell lines (e.g., HeLa) via MTT assay. Compare IC₅₀ values with 6-chloropurine controls to assess dioxane-dione’s role in potency .
- Solubility : Determine logP via shake-flask method (octanol/water). Poor solubility (<1 mg/mL) necessitates prodrug strategies (e.g., phosphate esterification) .
Advanced: How to address discrepancies in biological activity between enantiomers?
Methodological Answer:
- Chiral Separation : Use chiral HPLC (Chiralpak IA column, hexane/iPrOH) to isolate enantiomers. Assign configuration via ECD spectroscopy and TD-DFT simulations .
- Docking Studies : Perform molecular docking (AutoDock Vina) against ADA or PNP active sites. Compare binding poses of R/S enantiomers to rationalize activity differences .
- In Vivo Validation : Administer enantiomers to murine models; quantify plasma half-life via LC-MS/MS to correlate pharmacokinetics with efficacy .
Basic: What analytical methods quantify this compound in complex matrices (e.g., serum)?
Methodological Answer:
- LC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in H₂O/MeOH. Monitor MRM transitions (e.g., m/z 395→259 for quantification, 395→143 for confirmation) .
- Sample Prep : Deproteinize serum with acetonitrile (3:1 v/v), centrifuge, and filter (0.22 µm PVDF). Validate recovery (>95%) via spiked standards .
Advanced: How to investigate tautomerism in the purine moiety under physiological pH?
Methodological Answer:
- Variable pH NMR : Acquire ¹H NMR in D₂O at pH 2–12. Monitor N7/N9 proton shifts to identify dominant tautomers (e.g., imino vs. amino forms) .
- Computational pKa Prediction : Use MarvinSketch (ChemAxon) to calculate pKa values. Compare with experimental data from potentiometric titrations .
- Crystallography : Solve structures at pH 7.4 (co-crystallize with buffer) to observe tautomeric states in solid phase .
Basic: What safety protocols are essential during handling?
Methodological Answer:
- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing/purification due to dust generation .
- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste at >1000°C to prevent environmental release .
Advanced: How to design SAR studies targeting the ethyl linker’s role in bioactivity?
Methodological Answer:
- Analog Synthesis : Replace the ethyl group with propyl, vinyl, or cyclopropyl moieties. Assess steric/electronic effects via Hammett σ values .
- Biological Testing : Compare IC₅₀ against ADA/PNP. Correlate linker length/flexibility (measured by X-ray torsional angles ) with inhibition potency.
- MD Simulations : Run 100 ns simulations (AMBER force field) to analyze linker conformational stability in enzyme binding pockets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
